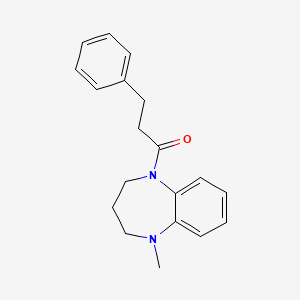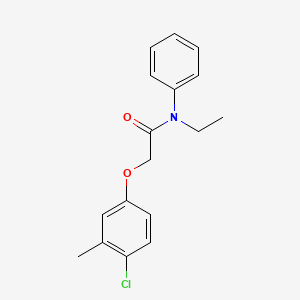
1-Ethyl 3-methyl 4-bromoisophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl 3-methyl 4-bromoisophthalate is a chemical compound that belongs to the family of bromoisophthalic esters. It is an important precursor for the synthesis of functional polymers and materials. This compound has been widely used in scientific research because of its unique properties and applications.
作用機序
The mechanism of action of 1-Ethyl 3-methyl 4-bromoisophthalate is based on its ability to act as a radical initiator. When the compound is heated or exposed to light, it undergoes homolytic cleavage to form a bromine radical and a carbon-centered radical. These radicals can initiate polymerization reactions by adding to double bonds in monomers or initiating chain reactions in the presence of other initiators. The resulting polymers have controlled molecular weight and narrow molecular weight distribution.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound is not intended for human consumption and should be handled with care. It is toxic and can cause skin and eye irritation upon contact. Therefore, it should be handled in a fume hood with appropriate protective equipment.
実験室実験の利点と制限
The advantages of using 1-Ethyl 3-methyl 4-bromoisophthalate in lab experiments include its ability to initiate polymerization reactions with controlled molecular weight and narrow molecular weight distribution. It is also a versatile compound that can be used as a precursor for the synthesis of various functional polymers and materials. However, the limitations of using this compound include its toxicity and the need for appropriate protective equipment when handling it. Additionally, the synthesis of this compound can be challenging and requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research and application of 1-Ethyl 3-methyl 4-bromoisophthalate. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the synthesis of new functional polymers and materials with unique properties and applications. Additionally, the application of these materials in various fields such as medicine, electronics, and energy storage is an area of interest. Finally, the study of the toxicity and environmental impact of this compound is also an important direction for future research.
Conclusion:
In conclusion, this compound is an important precursor for the synthesis of functional polymers and materials. Its unique properties and applications have made it a popular compound for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development in this area can lead to new materials and applications with significant impact in various fields.
合成法
The synthesis of 1-Ethyl 3-methyl 4-bromoisophthalate can be achieved through several methods. One of the most common methods is the esterification of 4-bromoisophthalic acid with ethanol and methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then brominated using a brominating agent such as N-bromosuccinimide or bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile). The final product is obtained by purification through column chromatography.
科学的研究の応用
1-Ethyl 3-methyl 4-bromoisophthalate has been extensively used in scientific research for the synthesis of functional polymers and materials. It is a versatile compound that can be used as a precursor for the synthesis of various polymers such as polyacrylates, polystyrenes, and polyesters. These polymers have unique properties such as controlled molecular weight, narrow molecular weight distribution, and high thermal stability. They have been used in various applications such as drug delivery, tissue engineering, and catalysis.
特性
IUPAC Name |
1-O-ethyl 3-O-methyl 4-bromobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-10(13)7-4-5-9(12)8(6-7)11(14)15-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVMXAKNGJTGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)

![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)
